molecular formula C10H13ClO B13807265 7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride CAS No. 54371-14-1

7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride

Cat. No.: B13807265
CAS No.: 54371-14-1
M. Wt: 184.66 g/mol
InChI Key: KBNCEYCHMQSWEH-UHFFFAOYSA-N
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Description

7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carbonyl chloride (CAS 1583-42-2) is a bicyclic organic compound with a rigid tricyclo[2.2.1.0²,⁶]heptane backbone substituted with two methyl groups at the 7-position and a reactive carbonyl chloride functional group. Its molecular formula is C₁₀H₁₃ClO, and it is primarily used as an acylating agent in organic synthesis due to its electrophilic carbonyl carbon. The compound’s sterically hindered tricyclic structure influences its reactivity and stability, making it distinct from simpler acyl chlorides.

Properties

CAS No.

54371-14-1

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

7,7-dimethyltricyclo[2.2.1.02,6]heptane-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-9(2)5-3-6-7(4-5)10(6,9)8(11)12/h5-7H,3-4H2,1-2H3

InChI Key

KBNCEYCHMQSWEH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C1(C3C2)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) typically involves the reaction of tricyclo[2.2.1.02,6]heptane with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted tricyclo[2.2.1.02,6]heptane derivatives, while oxidation reactions yield carboxylic acids .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides stability, while the carbonyl chloride group allows for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Tricyclo[2.2.1.0²,⁶]heptane-1-carbonyl fluoride (CAS 1583-42-2)

  • Molecular Formula : C₁₀H₁₃FO
  • Key Differences :
    • Functional Group : Fluoride replaces chloride, resulting in a lower molecular weight (172.16 g/mol vs. 172.66 g/mol for the chloride).
    • Reactivity : Acyl fluorides are generally less reactive but more hydrolytically stable than acyl chlorides. This makes the fluoride derivative preferable in reactions requiring prolonged stability under aqueous conditions.
    • Applications : Both are used as acylating agents, but the fluoride variant is favored in peptide synthesis due to its milder reactivity.

(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride (CAS 39637-74-6)

  • Molecular Formula : C₁₁H₁₅ClO₂
  • Key Differences: Structural Modifications: Incorporates an oxygen atom in the bicyclo system (2-oxabicyclo) and an oxo group at the 3-position. The oxygen in the ring may reduce steric hindrance compared to the tricyclo backbone of the parent compound. Applications: Likely used in chiral synthesis due to its stereochemical complexity, whereas the non-oxygenated tricyclo compound is more suited for sterically demanding reactions.

1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane, CAS 464-15-3)

  • Molecular Formula : C₁₀H₁₈
  • Key Differences: Functional Group: Lacks the carbonyl chloride group, making it non-reactive as an acylating agent. Physical Properties: Lower molecular weight (138.25 g/mol) and higher hydrophobicity (logP ~3.5 vs. ~2.8 for the carbonyl chloride). Applications: Primarily used in fragrances and pharmaceuticals (e.g., camphor derivatives) rather than synthetic chemistry.

Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Key Differences: Heteroatoms: Contains sulfur (thia) and nitrogen (aza) in the bicyclo system, along with a carboxylic acid group. Applications: Used in β-lactam antibiotic synthesis, contrasting with the tricyclo compound’s role in acylation.

Comparative Data Table

Property 7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carbonyl Chloride Tricyclo[2.2.1.0²,⁶]heptane-1-carbonyl Fluoride (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo Derivative 1,7,7-Trimethylbicyclo[2.2.1]heptane
Molecular Formula C₁₀H₁₃ClO C₁₀H₁₃FO C₁₁H₁₅ClO₂ C₁₀H₁₈
Molecular Weight (g/mol) 172.66 172.16 214.69 138.25
Key Functional Groups Carbonyl chloride Carbonyl fluoride Carbonyl chloride, oxabicyclo, oxo None
Reactivity High (electrophilic acylation) Moderate (stable acylating agent) Moderate (chiral acylation) Non-reactive
Primary Applications Organic synthesis, sterically hindered acylation Peptide synthesis Chiral intermediates Fragrances, pharmaceuticals

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